REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[OH:13].Br[CH2:15][CH2:16][CH2:17][OH:18].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:11])([F:12])[F:10])[CH:5]=[CH:4][C:3]=1[O:13][CH2:15][CH2:16][CH2:17][OH:18] |f:2.3.4|
|
Name
|
|
Quantity
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16.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OC(F)(F)F)O
|
Name
|
|
Quantity
|
12.87 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
21.33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulted solution was refluxed at 75° C.-80° C. overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent was then evaporated
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 100 mL of H2O
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCCCO)C=CC(=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |